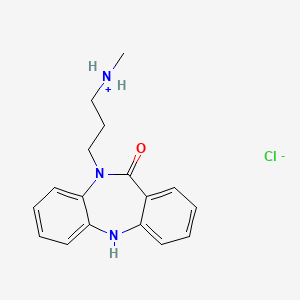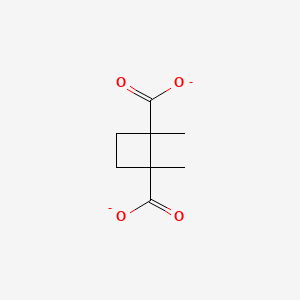![molecular formula C22H12S6 B15343339 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom This compound is particularly interesting due to its unique structure, which includes multiple thiophene rings fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thienothiophene. This process can be carried out using bromine as the oxidizing agent in solvents such as acetic acid and chloroform . The reaction conditions must be carefully controlled to ensure the complete bromination of the thienothiophene rings.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, zinc in acetic acid for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination leads to the formation of tetrabrominated derivatives, while reduction can yield dibrominated products .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Material Science: It is utilized in the synthesis of conjugated polymers and supramolecules, which are essential for creating advanced materials with specific electronic properties.
Medicinal Chemistry:
Wirkmechanismus
The mechanism by which 2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily related to its electronic properties. The compound’s structure allows for efficient electron delocalization, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic semiconductors or interaction with biological targets in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrabromothieno[3,2-b]thiophene: This compound is a brominated derivative of thienothiophene and shares similar electronic properties.
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene derivative used in the synthesis of conjugated polymers.
Uniqueness
2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in organic electronics and material science. Its structure allows for greater electron delocalization compared to simpler thiophene derivatives, providing improved performance in electronic devices .
Eigenschaften
Molekularformel |
C22H12S6 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
2,3,5,6-tetrathiophen-2-ylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H12S6/c1-5-13(23-9-1)17-19(15-7-3-11-25-15)27-22-18(14-6-2-10-24-14)20(28-21(17)22)16-8-4-12-26-16/h1-12H |
InChI-Schlüssel |
VODDOWIVQWTXAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(SC3=C2SC(=C3C4=CC=CS4)C5=CC=CS5)C6=CC=CS6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
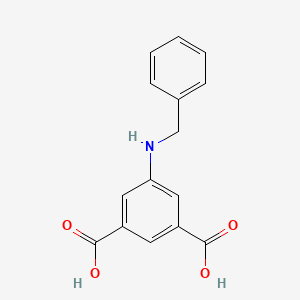
![N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B15343283.png)
![2,5-Bis(4-(pyridin-4-yl)phenyl)thiazolo[5,4-d]thiazole](/img/structure/B15343284.png)
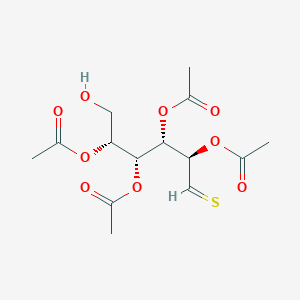
![4-(Benzyl{2-[4-({4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl}amino)phenoxy]ethyl}amino)butanoic acid](/img/structure/B15343295.png)
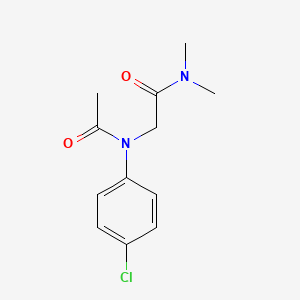

![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
